![molecular formula C16H14ClN3O4 B5796576 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5796576.png)
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide
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Overview
Description
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide, also known as CNPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. In recent years, CNPA has gained significant attention as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing its activity. PARP plays a crucial role in DNA repair, and inhibition of PARP leads to accumulation of DNA damage, ultimately resulting in cell death. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have a potent inhibitory effect on PARP activity, leading to accumulation of DNA damage and ultimately resulting in cell death. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments include its potent inhibitory effect on PARP activity, making it a useful tool for studying DNA repair mechanisms. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been shown to have anti-inflammatory properties, making it useful for studying the role of inflammation in disease. However, the limitations of using 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in lab experiments include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for research on 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the investigation of the potential neuroprotective effects of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in neurodegenerative disorders. In addition, the role of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in modulating the immune response and its potential use in the treatment of autoimmune diseases warrants further investigation. Finally, the use of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide in combination with other therapeutic agents, such as chemotherapy or radiation therapy, may enhance its anticancer properties and improve treatment outcomes.
Synthesis Methods
The synthesis of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with propionyl chloride to form 4-chloro-3-nitro-N-propionylbenzamide. This intermediate is then reacted with 3-aminobenzoic acid to form the final product, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide. The synthesis method of 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been optimized to achieve high yields and purity, making it suitable for scientific research purposes.
Scientific Research Applications
4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting PARP, which plays a crucial role in DNA repair. Inhibition of PARP leads to accumulation of DNA damage, ultimately resulting in cancer cell death. 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 4-chloro-3-nitro-N-[3-(propionylamino)phenyl]benzamide has been studied for its potential neuroprotective effects in neurodegenerative disorders.
properties
IUPAC Name |
4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-2-15(21)18-11-4-3-5-12(9-11)19-16(22)10-6-7-13(17)14(8-10)20(23)24/h3-9H,2H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIOVKFDHZAZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide |
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